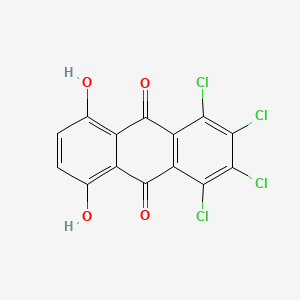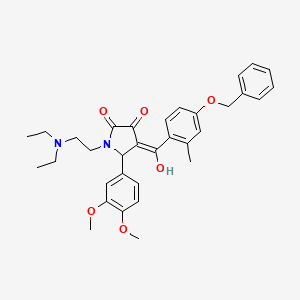
1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tetrachloroquinone , is a chemical compound with the molecular formula C14H4Cl4O4. It belongs to the anthraquinone family and features four chlorine atoms and two hydroxyl groups on an anthracene backbone
准备方法
Synthesis:: 1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione can be synthesized through the oxidation of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione using various oxidants. For example, alkylamines can react with 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after oxidation .
Industrial Production:: Unfortunately, detailed industrial production methods for tetrachloroquinone are not widely available. it is typically prepared in research laboratories or small-scale settings.
化学反应分析
Reactivity:: Tetrachloroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert tetrachloroquinone to its corresponding quinone form.
Reduction: Reduction with hydrazine or other reducing agents can yield the dihydroxyanthracene precursor.
Substitution: Chlorination reactions can introduce additional chlorine atoms.
Major Products:: The major products formed during these reactions include different derivatives of anthracene, such as dihydroxyanthracenes and chlorinated anthraquinones.
科学研究应用
Tetrachloroquinone finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Limited applications due to its rarity.
作用机制
The precise mechanism by which tetrachloroquinone exerts its effects remains an area of ongoing research. It likely interacts with cellular components, affecting redox processes and potentially influencing gene expression.
相似化合物的比较
Tetrachloroquinone’s uniqueness lies in its tetrachloro substitution pattern on the anthracene core. Similar compounds include other anthraquinones, such as 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin) . tetrachloroquinone’s specific combination of chlorine atoms sets it apart.
属性
CAS 编号 |
34234-10-1 |
|---|---|
分子式 |
C14H4Cl4O4 |
分子量 |
378.0 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H |
InChI 键 |
WABFZNNQLRGYNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one](/img/structure/B12004169.png)
![(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004171.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)



![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)


